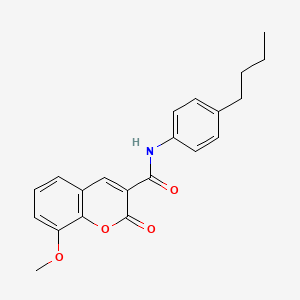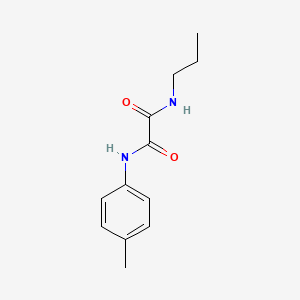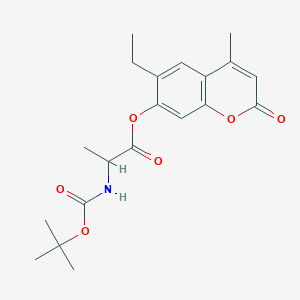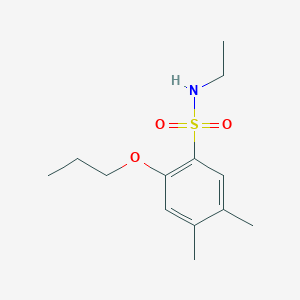
2-(4-bromo-2-chlorophenoxy)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar acetamide compounds involves multiple steps, including acetylation, esterification, and reactions with specific reagents under controlled conditions. For instance, the synthesis of related compounds has been achieved by reacting aromatic organic acids with esters, hydrazides, and thiols, followed by reactions with N-substituted bromoacetamide in the presence of DMF and sodium hydride, leading to various substituted acetamides (Rehman et al., 2013).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, has been utilized to determine the conformation and bonding within similar acetamide molecules. These analyses reveal intramolecular hydrogen bonding and intermolecular interactions, contributing to the compound's stability and reactivity (Jansukra et al., 2021).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including acetylation, esterification, and nucleophilic substitution, leading to the formation of new compounds with diverse functionalities. The chemical properties of these compounds are influenced by their molecular structure, including the presence of electron-withdrawing or donating groups, which affect their reactivity and interaction with other molecules (Gao Yonghong, 2009).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting point, boiling point, and solubility, are determined by their molecular structure. These properties are crucial for the compound's application in various industrial and pharmaceutical processes. For example, the solubility in different solvents can influence its use as a reactant or catalyst in chemical syntheses.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the compound's behavior in chemical reactions. Acetamide derivatives can act as nucleophiles or electrophiles in different chemical environments, participating in a wide range of organic reactions (Zhang et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO3/c1-16-5-4-14-11(15)7-17-10-3-2-8(12)6-9(10)13/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHMGYDCDRSHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-methoxyethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 5-{[(phenylthio)acetyl]amino}isophthalate](/img/structure/B5062435.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinol](/img/structure/B5062446.png)
![3-(2-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5062449.png)


![4-bromo-2-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5062470.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5062474.png)
![3-[4-(4-bromophenyl)-2-(1-naphthylimino)-1,3-thiazol-3(2H)-yl]-1-propanol hydrobromide](/img/structure/B5062475.png)
![2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]-N-phenylacetamide](/img/structure/B5062481.png)


![9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5062507.png)
![methyl 4-[(3-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5062530.png)
